molecular formula C18H14O5S B2675027 (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 620545-79-1

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No. B2675027
CAS RN: 620545-79-1
M. Wt: 342.37
InChI Key: LLKOIOPUDUDOFR-FJGPGAONSA-N
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Description

Methanesulfonate is a derivative of methanesulfonic acid, which is a strong acid . It is known for its high solubility in water and its salts are known as mesylates . Phenylallylidene is a type of organic compound that contains a phenyl group, which is a ring of 6 carbon atoms to which hydrogen atoms are attached.


Chemical Reactions Analysis

Methanesulfonate can participate in various chemical reactions. For example, it can be used in hydrometallurgy, where it offers more environment-friendly alternatives . It can also be used in combination with hydrogen peroxide to yield strongly oxidizing lixiviants .


Physical And Chemical Properties Analysis

Methanesulfonic acid is a very strong acid and is very stable against chemical oxidation and reduction . It has a high solubility in water .

Scientific Research Applications

Novel Base Catalysed Rearrangement

A novel base-catalyzed process for preparing 1,2-benzisoxazole-3-methanesulfonates is described, highlighting the importance of methanesulfonate derivatives in synthesizing intermediates for pharmaceuticals like anti-convulsants (Arava et al., 2007).

Synthesis through Sulfur Dioxide Insertion

The three-component reaction involving sulfur dioxide highlights the synthesis of methanesulfonylhydrazides, showcasing the versatility of methanesulfonate derivatives in creating compounds under mild conditions (An, Zheng, & Wu, 2014).

Oxidation Studies

Research on the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate provides insights into the oxidative capabilities and applications of methanesulfonate-based oxidants in producing various compounds (Lozar & Savall, 1995).

Intramolecular Ring Transformation

The use of methanesulfonyl derivatives in intramolecular ring transformation to produce fused s-triazoles demonstrates the role of these compounds in facilitating complex chemical transformations (Sasaki, Ohno, & Ito, 1984).

Metal Organic Frameworks (MOFs)

The development of polar sulfone-functionalized MOFs for CO2 capture and sensitive detection showcases the application of methanesulfonate derivatives in creating materials with significant environmental and analytical applications (Chakraborty, Das, & Mandal, 2020).

Mechanism of Action

The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Safety and Hazards

Methanesulfonate compounds, such as ethyl methanesulfonate, are known to be hazardous. They are considered carcinogenic and can cause genetic defects .

Future Directions

EMS mutagenesis is an important way to obtain mutations and discover new genes for plants . It is expected to continue playing a significant role in plant breeding and genetic research .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5S/c1-24(20,21)23-14-10-11-15-17(12-14)22-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKOIOPUDUDOFR-FJGPGAONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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